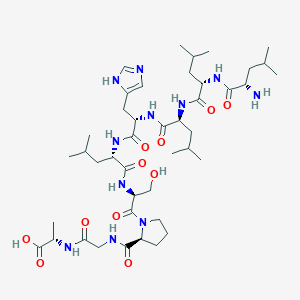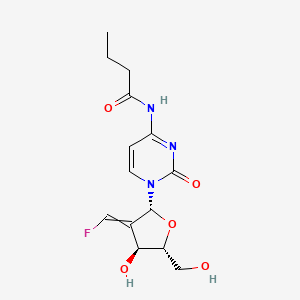
N-Butanoyl-2'-deoxy-2'-(fluoromethylidene)cytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butanoyl-2’-deoxy-2’-(fluoromethylidene)cytidine is a synthetic nucleoside analog with the molecular formula C14H18FN3O5 . This compound is part of a class of modified nucleosides that have been developed to enhance the stability and functionality of nucleic acids for various applications in research and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butanoyl-2’-deoxy-2’-(fluoromethylidene)cytidine typically involves the modification of natural nucleosides. . The reaction conditions often require the use of specific catalysts and solvents to achieve the desired modifications.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve multiple steps of purification, including crystallization and chromatography, to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Butanoyl-2’-deoxy-2’-(fluoromethylidene)cytidine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the nucleoside.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted nucleosides .
Applications De Recherche Scientifique
N-Butanoyl-2’-deoxy-2’-(fluoromethylidene)cytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified nucleic acids.
Biology: This compound is utilized in studies involving nucleic acid stability and function.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents
Mécanisme D'action
The mechanism of action of N-Butanoyl-2’-deoxy-2’-(fluoromethylidene)cytidine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluoromethylidene group enhances the stability of the nucleoside, making it resistant to enzymatic degradation. This allows the compound to effectively inhibit nucleic acid synthesis, which is crucial for its antiviral and anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxy-2’-fluoroarabinonucleic acid (FANA): Similar in structure but lacks the butanoyl group.
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Another fluorinated nucleoside with antiviral properties
Uniqueness
N-Butanoyl-2’-deoxy-2’-(fluoromethylidene)cytidine is unique due to the presence of both the butanoyl and fluoromethylidene groups, which confer enhanced stability and functionality compared to other similar compounds. This makes it particularly useful in applications requiring high stability and resistance to enzymatic degradation .
Propriétés
Numéro CAS |
873553-06-1 |
|---|---|
Formule moléculaire |
C14H18FN3O5 |
Poids moléculaire |
327.31 g/mol |
Nom IUPAC |
N-[1-[(2R,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide |
InChI |
InChI=1S/C14H18FN3O5/c1-2-3-11(20)16-10-4-5-18(14(22)17-10)13-8(6-15)12(21)9(7-19)23-13/h4-6,9,12-13,19,21H,2-3,7H2,1H3,(H,16,17,20,22)/t9-,12+,13-/m1/s1 |
Clé InChI |
NRKDNBKQRSOWOA-JIMOISOXSA-N |
SMILES isomérique |
CCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2C(=CF)[C@@H]([C@H](O2)CO)O |
SMILES canonique |
CCCC(=O)NC1=NC(=O)N(C=C1)C2C(=CF)C(C(O2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide](/img/structure/B12605672.png)
![5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12605674.png)
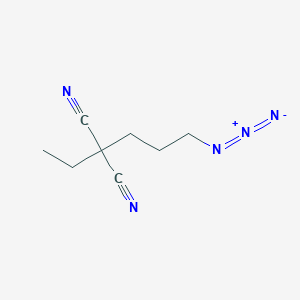
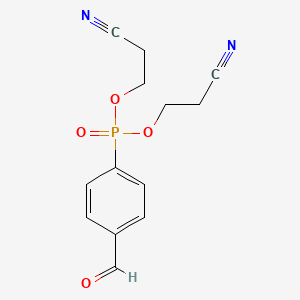
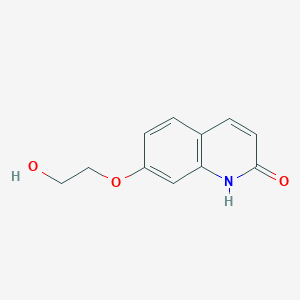
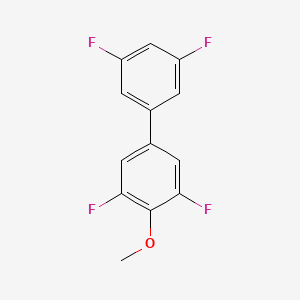
![{(1S)-1-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-2-methoxyethyl}benzene](/img/structure/B12605697.png)
![Dipentan-3-yl 2-[(pyridin-2-yl)sulfanyl]pentanedioate](/img/structure/B12605702.png)
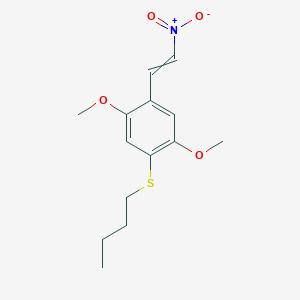

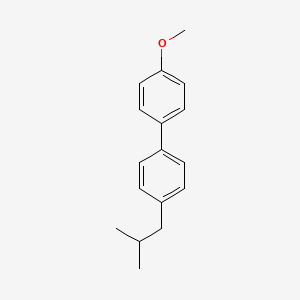
![1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine](/img/structure/B12605730.png)

